Human Programmed Death-Ligand 1 inhibitor II is a small-molecule compound designed to inhibit the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1. This interaction is crucial in the immune checkpoint pathway that downregulates T cell activation, allowing cancer cells to evade immune detection. The development of inhibitors targeting this pathway has gained significant attention in cancer therapy, as they can enhance anti-tumor immunity.
Human PD-L1 inhibitor II is synthesized through various chemical methods and has been evaluated for its efficacy in disrupting PD-1/PD-L1 binding. It is commercially available from suppliers like Anaspec, which provides detailed specifications for research use.
Human PD-L1 inhibitor II falls under the category of immunotherapeutic agents, specifically as a small-molecule inhibitor targeting immune checkpoints. It is part of a broader class of compounds aimed at enhancing T cell responses against tumors.
The synthesis of Human PD-L1 inhibitor II typically involves several organic chemistry techniques, including:
The synthesis often starts with a precursor compound that undergoes modifications to introduce functional groups essential for binding to PD-L1. For instance, the incorporation of specific amino acid residues can enhance binding affinity and specificity towards PD-L1.
The molecular structure of Human PD-L1 inhibitor II includes key functional groups that facilitate binding to the PD-1 receptor. It typically features:
The exact molecular formula and mass are specific to the synthesized variant but generally fall within expected ranges for peptide-based inhibitors. For instance, common characteristics include:
Human PD-L1 inhibitor II undergoes several chemical reactions during its synthesis and when interacting with biological targets:
Kinetic studies often reveal the inhibition constants (IC50) associated with these interactions, indicating the potency of Human PD-L1 inhibitor II in disrupting the PD-1/PD-L1 complex.
The mechanism by which Human PD-L1 inhibitor II exerts its effects involves several steps:
Studies have shown that Human PD-L1 inhibitor II exhibits low nanomolar affinity for human PD-L1 (Kd values around 27 nM), indicating strong potential for therapeutic use in enhancing anti-tumor immunity.
Human PD-L1 inhibitor II typically exists as a solid or lyophilized powder at room temperature. It is soluble in common organic solvents and buffers used in biological assays.
Key chemical properties include:
Relevant data indicate high lipophilicity which may influence tissue distribution and bioavailability during therapeutic applications.
Human PD-L1 inhibitor II has several applications in scientific research, particularly in oncology:
The PD-1/PD-L1 axis serves as a critical immune checkpoint mechanism that maintains peripheral tolerance and prevents autoimmunity. Programmed Death-1 (PD-1; CD279), a member of the CD28 immunoglobulin superfamily, is expressed on activated T cells, B cells, natural killer (NK) cells, dendritic cells (DCs), monocytes, and myeloid-derived suppressor cells (MDSCs) [1] [6]. Its primary ligand, PD-L1 (B7-H1/CD274), is constitutively expressed on antigen-presenting cells (APCs) and non-hematopoietic cells (e.g., vascular endothelial and pancreatic islet cells) [2] [3]. Structurally, PD-1 contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM) in its cytoplasmic domain. Upon PD-L1 binding, these motifs recruit tyrosine phosphatases (e.g., SHP-2), which dephosphorylate key components of the T-cell receptor (TCR) and CD28 signaling cascades [4] [6]. This process:
Physiologically, this interaction prevents excessive immune activation and maintains self-tolerance. Genetic studies in PD-1-deficient mice demonstrate spontaneous autoimmune pathologies, including lupus-like glomerulonephritis, dilated cardiomyopathy, and arthritis [1] [6]. Human polymorphisms in PDCD1 correlate with susceptibility to systemic lupus erythematosus (SLE), rheumatoid arthritis, and type 1 diabetes, underscoring the pathway’s non-redundant role in immune homeostasis [1] [3].
Tumors exploit the PD-1/PD-L1 pathway as a primary mechanism of "adaptive immune resistance," wherein cancer cells upregulate PD-L1 in response to inflammatory signals to evade T-cell-mediated destruction [4] [7]. PD-L1 overexpression occurs in >50% of solid tumors (e.g., melanoma, NSCLC, glioblastoma) and correlates with poor prognosis [7] [9]. This upregulation is driven by both extrinsic and intrinsic mechanisms:
Table 1: Molecular Regulators of PD-L1 Expression in Tumors
Regulator Class | Key Molecules | Mechanism of PD-L1 Induction | Tumor Context |
---|---|---|---|
Cytokines | IFN-γ, IL-6 | JAK-STAT-IRF1 signaling | Melanoma, NSCLC |
Hypoxia response | HIF-1α | Binds HRE-4 in PD-L1 promoter | Glioblastoma, RCC |
Oncogenic pathways | PI3K/AKT/mTOR | Enhanced protein translation | NSCLC, Glioma |
MAPK/ERK | Increased mRNA stability | Melanoma, CRC | |
Epigenetic modifiers | EZH2, HDACs | Chromatin remodeling | Lymphoma, Breast |
PD-L1 engagement with PD-1 on cytotoxic T lymphocytes (CTLs) induces a dysfunctional state characterized by reduced proliferation, impaired cytotoxicity, and metabolic alterations (e.g., suppressed glycolysis, enhanced fatty acid oxidation) [4] [9]. In glioblastoma, PD-L1high tumor cells form a spatial barrier at the invasive margin, physically segregating CTLs and enabling intracranial dissemination [7]. Myeloid cells expressing PD-L1 further amplify immunosuppression by inducing Treg differentiation via TGF-β secretion [3] [7]. Clinically, PD-L1 expression in pretreatment biopsies predicts response to PD-1/PD-L1 inhibitors, validating its role as a biomarker of adaptive resistance [4] [9].
Beyond its immune-regulatory functions, PD-L1 exhibits non-canonical activities that influence tumor progression and tissue physiology independent of PD-1 binding. These roles are mediated through intracellular signaling, receptor-independent functions, and metabolic reprogramming:
Intracellular signaling in tumors: PD-L1 contains a conserved cytoplasmic domain with signaling motifs. In NSCLC and breast cancer cells, PD-L1 activates mTOR via RICTOR, enhancing cell proliferation and chemoresistance [5] [8]. During DNA damage, nuclear PD-L1 interacts with the Chk2 kinase, blocking its polyubiquitination by the E3 ligase PIRH2 and stabilizing Chk2. This impairs DNA repair fidelity and confers resistance to Chk1 inhibitors (e.g., prexasertib) [8].
Receptor-independent functions: PD-L1 on tumor cells binds CD80 (B7-1) in cis, preventing CD80 from engaging CTLA-4 on T cells and paradoxically enhancing T-cell activation [3] [5]. Tumor-intrinsic PD-1 (unrelated to immune cells) promotes growth in melanoma and hepatocellular carcinoma by activating mTORC1 and suppressing autophagy [3] [5].
Metabolic reprogramming: Glycosylated PD-L1 (see Section 2.2) upregulates aerobic glycolysis in tumors by stabilizing HIF-1α and increasing GLUT1 expression [5] [10]. In non-malignant contexts, PD-L1 in placental trophoblasts induces indoleamine 2,3-dioxygenase (IDO) to suppress maternal T-cell responses, preventing fetal rejection [5] [6].
Table 2: Non-Canonical Functions of PD-L1 Beyond Immune Evasion
Function | Mechanism | Biological Impact | Therapeutic Relevance |
---|---|---|---|
DNA damage regulation | Binds Chk2; blocks PIRH2-mediated degradation | Reduces genomic instability; confers resistance to Chk1 inhibitors | Combined Chk1i + PD-L1 depletion sensitizes tumors [8] |
Pro-growth signaling | Activates mTORC1 via RICTOR | Enhances proliferation, inhibits autophagy | mTOR inhibitors reverse PD-L1-driven growth [5] |
Metabolic reprogramming | Stabilizes HIF-1α; upregulates GLUT1 | Increases glycolysis, promotes anabolic metabolism | Glycolysis inhibitors synergize with ICIs [5] [10] |
Trophoblast protection | Induces IDO expression | Suppresses maternal T-cell activity | Blockade linked to pregnancy loss [5] [6] |
These non-canonical pathways contribute to ICI resistance and represent novel therapeutic targets. For example, β-lactam antibiotics (e.g., cefepime) deplete tumor PD-L1, restore Chk2 degradation, and synergize with Chk1 inhibitors in vivo [8].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: